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molecular formula C11H7F3N2O2 B8299148 1-(2,3,4-Trifluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

1-(2,3,4-Trifluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B8299148
M. Wt: 256.18 g/mol
InChI Key: BSXKVYQKXHWWRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09150555B2

Procedure details

To a mixed solvent of 1N hydrochloric acid aqueous solution (120 ml) and ethanol (120 ml), were added 2,3,4-trifluorophenylhydrazine (9.3 g) and ethyl 2-(ethoxymethylene)acetoacetate (10.7 g) prepared according to a method described in J. Chem. Soc. Perkin trans. I, 1875 (1988), and the mixture was stirred at reflux temperature for three hours. Next, sodium hydroxide (2.8 g) was added and the mixture was further stirred for an hour. Ethanol was evaporated in vacuo, the organic layer was separated with toluene, hydrochloric acid was added to the aqueous layer and the precipitated solid was collected by filtration to give the titled compound (10 g).
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]1[C:8]([F:9])=[C:7]([F:10])[CH:6]=[CH:5][C:4]=1[NH:11][NH2:12].C(O[CH:16]=[C:17]([C:23]([CH3:25])=O)[C:18]([O:20]CC)=[O:19])C.[OH-].[Na+]>C(O)C>[F:2][C:3]1[C:8]([F:9])=[C:7]([F:10])[CH:6]=[CH:5][C:4]=1[N:11]1[C:23]([CH3:25])=[C:17]([C:18]([OH:20])=[O:19])[CH:16]=[N:12]1 |f:3.4|

Inputs

Step One
Name
Quantity
120 mL
Type
reactant
Smiles
Cl
Name
Quantity
9.3 g
Type
reactant
Smiles
FC1=C(C=CC(=C1F)F)NN
Name
Quantity
10.7 g
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)C
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.8 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
I, 1875 (1988), and the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for three hours
Duration
3 h
STIRRING
Type
STIRRING
Details
the mixture was further stirred for an hour
CUSTOM
Type
CUSTOM
Details
Ethanol was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the organic layer was separated with toluene, hydrochloric acid
ADDITION
Type
ADDITION
Details
was added to the aqueous layer
FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1F)F)N1N=CC(=C1C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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